molecular formula C17H16ClFN2O B2507907 N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide CAS No. 882079-04-1

N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide

Cat. No. B2507907
CAS RN: 882079-04-1
M. Wt: 318.78
InChI Key: NUAPVKZMLVNDFM-UHFFFAOYSA-N
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Description

The compound "N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide" is a chemical entity that appears to be related to various acetamide derivatives with potential therapeutic and biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their efficacy in treating diseases such as Japanese encephalitis and tuberculosis, as well as for their unique molecular structures and interactions.

Synthesis Analysis

The synthesis of related acetamide derivatives involves various chemical reactions and conditions. For instance, the synthesis of a novel anilidoquinoline derivative with antiviral properties was reported, although the specific synthetic route was not detailed in the abstract . Another paper describes the chemical modifications of lead compounds to yield potent antitubercular agents . Additionally, a palladium-catalyzed cyclization method was developed for the synthesis of a furo[3,2-c]quinolin-4(5H)-one heterocycle . These methods suggest that the synthesis of similar compounds, including the one , may involve complex organic reactions and catalysts to achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group and its spatial orientation with respect to other substituents on the aromatic rings. For example, the dihedral angles between the acetamide group and the chlorofluoro-substituted benzene ring in a related compound were reported, indicating the three-dimensional conformation of these molecules . The crystal packing of such compounds is often stabilized by hydrogen bonds and weak intermolecular interactions, which are crucial for their biological activity and solid-state properties .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can be inferred from their interactions with biological targets and their role in forming stable crystal structures. The compounds exhibit hydrogen bonding, which is a key interaction in many biological processes and contributes to the stability of the crystal lattice . The presence of various substituents on the aromatic rings and the acetamide nitrogen can influence the reactivity and the potential for forming salts with different geometries, as seen in the case of N-quinolin-8-yl-2-(quinolin-8-yloxy)acetamide salts .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely related to their molecular structure. The presence of halogen substituents, such as chlorine and fluorine, can affect the compound's polarity, solubility, and intermolecular interactions. The crystallographic data provided for related compounds, such as the angles between planes and the type of hydrogen bonds formed, give insights into the solid-state properties of these molecules . These properties are essential for understanding the compound's behavior in different environments and its suitability for pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Quinolines and their derivatives, including quinazolines, are significant in medicinal chemistry due to their wide range of biological activities. These compounds have been extensively researched for their potential as therapeutic agents, highlighting the importance of chemical diversity in the development of pharmacologically interesting compounds. Such compounds have demonstrated a variety of bioactivities, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory effects, among others. The research into quinoline and quinazoline alkaloids underscores the potential of N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide in drug development, particularly in designing new drugs with enhanced safety and efficacy (Shang et al., 2018).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials find applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The review of luminescent small molecules and chelate compounds, including a quinazoline or pyrimidine ring, highlights the potential use of related compounds in the development of advanced optoelectronic devices. This suggests a possible research avenue for this compound in the field of optoelectronics, particularly in fabricating materials for organic light-emitting diodes (OLEDs) and other luminescent applications (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been recognized for their effectiveness as anticorrosive materials due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. The incorporation of polar substituents enhances their adsorption and anticorrosive properties. This application area suggests that this compound could be explored for its potential as a corrosion inhibitor, providing a basis for developing new anticorrosive agents for industrial applications (Verma et al., 2020).

Mechanism of Action

The compound acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). This means it enhances the activity of this receptor, which has been associated with beneficial effects in preclinical rodent models of Parkinson’s disease .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O/c18-14-10-13(7-8-15(14)19)20-17(22)11-21-9-3-5-12-4-1-2-6-16(12)21/h1-2,4,6-8,10H,3,5,9,11H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAPVKZMLVNDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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